molecular formula C17H14O4 B10876546 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one

Cat. No.: B10876546
M. Wt: 282.29 g/mol
InChI Key: QLMBMAAPRVIGGV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, characterized by its chromenone core and ethoxyphenyl substituent, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by cyclization to form the chromenone structure.

  • Step 1: Aldol Condensation

      Reactants: 4-ethoxybenzaldehyde, 2-hydroxyacetophenone

      Conditions: Sodium hydroxide, ethanol, reflux

      Product: Intermediate chalcone

  • Step 2: Cyclization

      Reactants: Intermediate chalcone

      Conditions: Acidic medium, heat

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chromenone ring can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium

    Reduction: Sodium borohydride, methanol

    Substitution: Nucleophiles (e.g., amines, thiols), basic or acidic conditions

Major Products Formed

    Oxidation: 2-(4-Ethoxyphenyl)-6-oxo-4H-chromen-4-one

    Reduction: 2-(4-Ethoxyphenyl)-6-hydroxychromanol

    Substitution: Various substituted chromenones depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant antioxidant activity, making it a candidate for studies related to oxidative stress and its impact on cellular functions. It has been investigated for its ability to scavenge free radicals and protect cells from oxidative damage.

Medicine

In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases.

Industry

Industrially, this compound can be used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties. It is also explored for its potential use in cosmetic products for its antioxidant benefits.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer cells, it induces apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-6-hydroxy-4H-chromen-4-one
  • 2-(4-Hydroxyphenyl)-6-hydroxy-4H-chromen-4-one
  • 2-(4-Methylphenyl)-6-hydroxy-4H-chromen-4-one

Uniqueness

Compared to its analogs, 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one exhibits unique properties due to the presence of the ethoxy group. This substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ethoxy group may influence the compound’s reactivity and stability, making it a distinct candidate for various applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)17-10-15(19)14-9-12(18)5-8-16(14)21-17/h3-10,18H,2H2,1H3

InChI Key

QLMBMAAPRVIGGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

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